

Application Notes and Protocols: Colony Formation Assay with ML367

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Compound of Interest		
Compound Name:	ML367	
Cat. No.:	B15623866	Get Quote

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Abstract

The colony formation assay, or clonogenic assay, is a pivotal in vitro method to determine the long-term survival and proliferative capacity of single cells following treatment with cytotoxic agents. This application note provides a detailed protocol for conducting a colony formation assay using **ML367**, a potent small molecule inhibitor of ATPase family AAA domain-containing protein 5 (ATAD5) stabilization. **ML367** disrupts the DNA damage response (DDR), particularly sensitizing cells with deficiencies in DNA repair pathways, such as those with Poly (ADP-ribose) polymerase 1 (PARP1) mutations. This protocol is designed for researchers in oncology and drug development investigating novel anti-cancer therapeutics that target DNA repair mechanisms.

Introduction

The ability of a single cancer cell to undergo unlimited division and form a colony is a hallmark of its tumorigenic potential. The colony formation assay is the gold standard for assessing this clonogenic survival after therapeutic intervention. **ML367** is a chemical probe that inhibits the stabilization of ATAD5, a protein crucial for unloading the Proliferating Cell Nuclear Antigen (PCNA) clamp from DNA following replication and repair.[1] By inhibiting ATAD5 stabilization, **ML367** disrupts the normal DNA damage response.[2][3] This disruption has been shown to be particularly effective in cells that are already deficient in other DNA repair pathways.



A key synthetic lethal interaction exists between the inhibition of ATAD5 and deficiencies in the PARP1-dependent DNA repair pathway.[3] Cancer cells with PARP1 mutations are often reliant on other pathways for DNA repair, and the concurrent inhibition of the ATAD5-mediated pathway by **ML367** leads to a significant reduction in cell survival and proliferation. This application note details a protocol to investigate the efficacy of **ML367** in both wild-type and PARP1 knockout (KO) cancer cell lines using the colony formation assay.

Data Presentation

The following table summarizes representative quantitative data from a colony formation assay investigating the effect of **ML367** on a wild-type and a PARP1 knockout (KO) cancer cell line. The data illustrates the synthetic lethal effect of **ML367** in the context of PARP1 deficiency.

Cell Line	Treatment	ML367 Concentrati on (μΜ)	Number of Colonies (Mean ± SD)	Plating Efficiency (%)	Surviving Fraction (%)
Wild-Type	Vehicle (DMSO)	0	185 ± 12	92.5	100
ML367	1	172 ± 15	86.0	93.0	
ML367	5	155 ± 11	77.5	83.8	
ML367	10	130 ± 9	65.0	70.3	
PARP1 KO	Vehicle (DMSO)	0	178 ± 14	89.0	100
ML367	1	95 ± 8	47.5	53.4	
ML367	5	32 ± 5	16.0	18.0	-
ML367	10	5 ± 2	2.5	2.8	_

- Plating Efficiency (PE): (Mean number of colonies formed in control / Number of cells seeded) x 100%
- Surviving Fraction (SF): (Mean number of colonies formed after treatment / Number of cells seeded x PE) x 100%



Experimental Protocols

This section provides a detailed methodology for performing a colony formation assay with **ML367**.

Materials and Reagents

- Wild-type and PARP1 KO cancer cell lines (e.g., U2OS, HeLa)
- Complete cell culture medium (e.g., DMEM or RPMI-1640)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- Trypsin-EDTA solution
- Phosphate-Buffered Saline (PBS), sterile
- ML367 (stock solution prepared in DMSO)
- · Dimethyl Sulfoxide (DMSO), sterile
- 6-well tissue culture plates
- Crystal Violet staining solution (0.5% w/v in 25% methanol)
- Methanol
- Incubator (37°C, 5% CO₂)
- Microscope
- Hemocytometer or automated cell counter

Experimental Procedure

Cell Culture and Seeding:



- 1. Culture wild-type and PARP1 KO cells in complete medium supplemented with 10% FBS and 1% Penicillin-Streptomycin in a 37°C incubator with 5% CO₂.
- 2. Harvest cells using Trypsin-EDTA and perform a cell count.
- 3. Seed 200-500 cells per well in 6-well plates. The optimal seeding density should be determined empirically for each cell line to ensure the formation of distinct colonies.
- 4. Allow cells to attach and adhere overnight in the incubator.

ML367 Treatment:

- 1. Prepare serial dilutions of **ML367** in complete medium from a stock solution. A suggested concentration range to test is $0.1 \, \mu M$ to $20 \, \mu M$.
- 2. Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of **ML367** used.
- 3. Carefully remove the medium from the wells and replace it with the medium containing the different concentrations of **ML367** or the vehicle control.
- 4. Return the plates to the incubator and culture for 10-14 days. The incubation time may vary depending on the cell line's doubling time.
- Colony Staining and Quantification:
 - 1. After the incubation period, visually inspect the plates for colony formation. A colony is typically defined as a cluster of at least 50 cells.
 - 2. Gently wash the wells twice with PBS.
 - 3. Fix the colonies by adding 1 ml of methanol to each well and incubating for 15 minutes at room temperature.
 - 4. Remove the methanol and allow the plates to air dry.
 - 5. Add 1 ml of 0.5% Crystal Violet solution to each well and incubate for 20-30 minutes at room temperature.



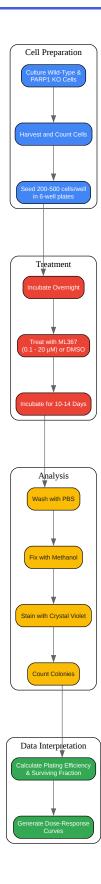
- 6. Carefully remove the Crystal Violet solution and gently wash the wells with water until the background is clear.
- 7. Allow the plates to air dry completely.
- 8. Count the number of colonies in each well. This can be done manually or using an automated colony counter.

Data Analysis

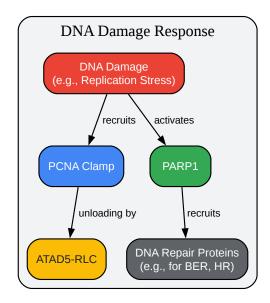
- Calculate the Plating Efficiency (PE) for the control group of each cell line.
- Calculate the Surviving Fraction (SF) for each treatment condition relative to the plating efficiency of the corresponding control.
- Plot the surviving fraction as a function of ML367 concentration for both cell lines to generate dose-response curves.

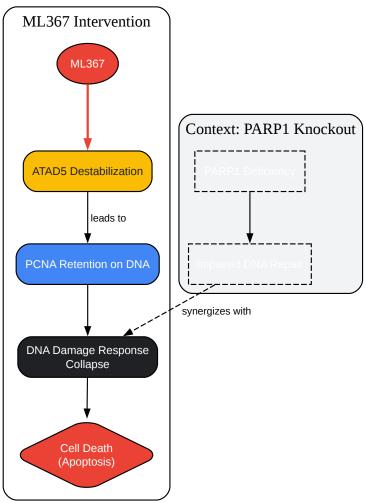
Mandatory Visualizations Experimental Workflow











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References

- 1. core.ac.uk [core.ac.uk]
- 2. devtoolsdaily.com [devtoolsdaily.com]
- 3. researchgate.net [researchgate.net]
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